The table below summarizes the available core information for 2-Bromobutanenitrile.
| Property | Description |
|---|---|
| CAS Registry Number | 41929-78-6 [1] |
| Molecular Formula | C₄H₆BrN [2] [3] [1] |
| Average Molecular Mass | 148.00 g/mol [3] [1] |
| Monoisotopic Mass | 146.9684 g/mol [3] |
| Boiling Point | 69-73 °C at 10 Torr [1] |
| Density | 1.4766 g/cm³ [1] |
| Stereocenters | 1 (undefined) [3] |
The notation of "0 of 1 defined stereocentres" [3] indicates the compound has one stereocenter (a chiral center, likely the carbon bonded to the bromine atom), but the specific stereochemical configuration (R or S) is not defined in the commercial samples discussed. This is a crucial point for your research, as the compound is typically handled as a racemic mixture unless a specific stereosynthetic route is employed.
The following diagram illustrates the basic stereochemical relationship arising from the chiral center in this compound.
This diagram shows the chiral center as the source of stereoisomerism, leading to distinct (R) and (S)-enantiomers. The commercial product is a racemic mixture of both [3].
The table below summarizes the core identification and physical property data for 2-Bromobutanenitrile from the available sources.
| Property Type | Details |
|---|---|
| CAS Number | 41929-78-6 [1] [2] [3] |
| Molecular Formula | C₄H₆BrN [4] [1] [2] |
| Molecular Weight | 148.00 g/mol [1] [2] [3] |
| Synonyms | 2-Bromo-butyronitrile; Bromobutyronitrile [2] [5] |
| Boiling Point | 69-73 °C at 10 Torr [2] [3] or 149.2 °C at 760 mmHg [5] |
| Density | 1.4766 g/cm³ [2] [3] or 1.458 g/cm³ [5] |
| Flash Point | 44.0 °C [5] |
This compound is classified as a hazardous chemical. The consistent GHS hazard statements across sources are listed below [2] [3]:
Search results indicate that this compound is a synthetic intermediate. One provided synthesis method is from a 1976 patent (US3941827) [1] [5]. The workflow for this synthesis is as follows:
This diagram illustrates the synthesis of this compound as described in a 1976 patent [1] [5].
While the search results do not specifically mention this compound in drugs, they provide strong evidence for the importance of the nitrile functional group (CN) in modern pharmaceuticals, which underscores the value of such intermediates in research [6]:
The search results provide a foundational chemical profile for this compound. For a full whitepaper, information on areas like detailed spectroscopic data (NMR, IR), purity analysis methods, specific application case studies in drug synthesis, and toxicological profile would be required.
The table below summarizes the identified physical property and hazard information for 2-Bromobutanenitrile [1].
| Property | Value / Description |
|---|---|
| CAS Number | 41929-78-6 |
| Molecular Formula | C₄H₆BrN |
| Molecular Weight | 148 g/mol |
| Boiling Point | 69-73 °C at 10 Torr |
| Density | 1.4766 g/cm³ |
| GHS Signal Word | Danger |
The following table details the specific hazards and the corresponding precautionary statements as per the Globally Harmonized System (GHS) [1].
| Category | Details |
|---|
| Hazard Statements | H301: Toxic if swallowed H314: Causes severe skin burns and eye damage H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation | | Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P264: Wash hands and skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P363: Take off contaminated clothing and wash it before reuse. P405: Store locked up. P501: Dispose of contents/container in accordance with local regulations. |
For safe handling of hazardous chemicals like this compound, a structured workflow is essential. The diagram below outlines the key steps from preparation to disposal.
The search results lack the detailed experimental data, toxicological studies, and first-aid protocols required for a full whitepaper. To perform a comprehensive risk assessment, you would need to investigate:
This compound is recognized by the following standard identifiers, which are crucial for ordering and database searches [1] [2] [3]:
| Property | Value |
|---|---|
| IUPAC Name | 2-Bromobutanenitrile |
| CAS Number | 41929-78-6 [1] [4] [3] |
| Molecular Formula | C₄H₆BrN [1] [2] [5] |
| Molecular Weight | 148.00 g/mol [1] [2] [3] |
| Physical Form | Liquid [4] |
The following physical properties were listed by a single commercial supplier [3]. You should treat these as reference values and confirm them experimentally:
| Property | Value |
|---|---|
| Boiling Point | 69-73 °C at 10 Torr |
| Density | 1.4766 g/cm³ |
Only one synthesis method for this compound was found in the available search results. The synthesis transforms 1-chloro-3-bromopropane using sodium cyanide [1].
Figure 1: Experimental workflow for the synthesis of bromobutyronitriles.
This protocol is adapted from a patent (US3941827, 1976) [1].
This compound serves as a synthetic building block in specialized research. One key application is in the development of sigma-2 (σ2) receptor ligands [6].
The information available from the search is limited. To acquire comprehensive application notes and detailed protocols, you could try the following:
Table 1: Basic Properties and Hazards of 2-Bromobutanenitrile [1]
| Property | Value |
|---|---|
| CAS Number | 41929-78-6 |
| Molecular Formula | C₄H₆BrN |
| Formula Weight | 148.00 g/mol |
| Boiling Point | 69-73 °C at 10 Torr |
| Density | 1.4766 g/cm³ |
| GHS Hazard Statements | H301: Toxic if swallowed; H314: Causes severe skin burns and eye damage; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation |
Table 2: Detailed Synthesis Protocol for this compound [2]
| Parameter | Specification |
|---|---|
| Reaction Type | Nucleophilic substitution |
| Key Reagent | 1-Chloro-3-bromopropane |
| Reactants | 1-Chloro-3-bromopropane (2 moles, 315 g), Sodium Cyanide (1 mole, 49 g) |
| Catalyst | Cetyltrimethylammonium bromide (18.2 g) |
| Solvent | Water (25 mL) |
| Reaction Conditions | Heated to 100°C with stirring, 5.5 hours |
| Work-up | Fractional distillation under reduced pressure |
| Reported Yield | 74% (combined yield of chloro- and bromobutyronitrile) |
While specific applications for this compound were not found, the nitrile functional group (CN) is highly significant in medicinal chemistry. Understanding its roles can help in designing experiments and anticipating the potential utility of nitrile-containing intermediates [3].
The synthesis and application of a compound like this compound can be conceptualized as a multi-stage process. The workflow for its synthesis and purification is outlined below, followed by a strategic view of how it fits into broader pharmaceutical development.
The synthesized compound can then serve as a key intermediate in a larger research and development pipeline.
Given the hazardous nature of this compound, strict safety protocols are essential [1].
The information available from the search is insufficient to provide a complete set of application notes. Key information that is still needed includes:
To advance your research, I suggest:
2-Bromobutanenitrile serves as a versatile alkylating building block in organic synthesis. Its bromine atom is a good leaving group for nucleophilic substitution reactions, while the nitrile group can be converted into other functionalities or contribute to a molecule's polarity. Its primary research applications are in medicinal chemistry and enzymology.
| Application Area | Specific Role / Compound Synthesized | Key Outcome / Property | Research Context |
|---|---|---|---|
| Medicinal Chemistry | Precursor for Bisindolylmaleimide (BMA) alkaloid derivatives [1] | Inhibits STAT3 signaling, induces cancer cell apoptosis [1] | Development of novel anticancer agents [1] |
| Enzyme Studies | Cognate substrate for haloalkane dehalogenase DmmA [2] | Probe for enzyme tunnel geometry and substrate specificity [2] | Study of structure-function relationships in biocatalysts [2] |
This protocol outlines the synthesis of 2-[1-(3-cyanopropyl)-1H-indol-3-yl]acetic acid, a key intermediate for STAT3-inhibiting BMA analogues, using this compound (specifically, 4-bromobutanenitrile) as an alkylating agent [1].
This protocol describes how 4-bromobutanenitrile is used as a substrate to study the access tunnels and specificity of haloalkane dehalogenases like DmmA [2].
| Enzyme | Preferred Substrate | Bottleneck Radius (Å) | Tunnel Length (Å) |
|---|---|---|---|
| DmmA | 4-Bromobutanenitrile | 2.5 | 5.8 |
| DhlA | 1,2-Dichloroethane | 0.8 | 13.2 |
The diagram below illustrates how this compound functions as a key building block in a drug discovery pipeline, contributing to both compound synthesis and the study of biological targets.
This compound is a halogenated nitrile that serves as a versatile alkylating agent and building block in organic synthesis. Its molecular structure, featuring both a reactive bromine atom and a nitrile group, makes it a valuable intermediate for constructing complex molecules, particularly in pharmaceutical and specialty chemical research [1]. The compound's CAS Number is 41929-78-6, with a molecular formula of C₄H₆BrN and a molecular weight of 148.00 g/mol [1].
This document provides a detailed synthetic procedure and explores the potential applications of this compound in drug development contexts, supported by relevant data tables and pathway visualizations.
The following synthesis is adapted from a method reported in the chemical literature, which employs a phase-transfer catalyst to facilitate the reaction [1].
The overall transformation involves the conversion of 1-chloro-3-bromopropane to a mixture of chloro- and bromobutyronitrile using sodium cyanide.
Reaction: 1-chloro-3-bromopropane + NaCN → this compound (and other isomers)
The table below summarizes the key reaction conditions and controls for the synthesis.
Table 1: Critical Process Parameters for Synthesis
| Parameter | Specification | Notes |
|---|---|---|
| Reaction Temperature | 100°C | An exotherm is expected; control heating accordingly. |
| Reaction Time | 5.5 hours | Monitor by TLC or GC if available. |
| Catalyst | Cetyltrimethylammonium bromide | Phase-transfer catalyst. |
| Key Safety Note | Use of NaCN | Extreme caution is required. Must be performed in a fume hood with proper personal protective equipment (PPE). |
| Purification Method | Fractional Distillation (Reduced Pressure) | - |
While direct examples of this compound in drug synthesis are not extensively detailed in the current search results, its utility can be inferred from its functional groups and the role of similar alkyl halides. The following sections outline its potential applications based on these principles.
The bromine atom in this compound is susceptible to nucleophilic substitution reactions (S_N2), allowing for the introduction of the butanenitrile moiety into more complex structures. The nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into tetrazoles, which are common bioisosteres for carboxylic acids in medicinal chemistry.
Table 2: Potential Synthetic Manipulations of this compound
| Functional Group | Reaction | Potential Product |
|---|---|---|
| Bromine (C-Br) | Nucleophilic Substitution (with amines, thiols, alkoxides) | Amino nitriles, thioethers, ethers |
| Bromine (C-Br) | Elimination | Unsaturated nitriles (alkenes) |
| Nitrile (CN) | Hydrolysis | Carboxylic acid |
| Nitrile (CN) | Reduction | Primary amine |
| Nitrile (CN) | [3+2] Cycloaddition | Tetrazole |
Modern drug discovery increasingly focuses on polypharmacology, where a single compound is designed to modulate multiple biological targets simultaneously for a synergistic therapeutic effect [2]. This approach is particularly relevant for complex diseases like Parkinson's disease and various cancers.
In this context, this compound could serve as a key building block for constructing molecular scaffolds that probe these complex biological pathways. For instance, research has demonstrated the successful structure-guided design of dual-target ligands for Parkinson's disease, creating a single compound that acts as an A₂A adenosine receptor antagonist and a D₂ dopamine receptor agonist [2]. Similarly, the development of small-molecule inhibitors against key kinase pathways, such as Bruton's tyrosine kinase (BTK), is a major area of focus for treating B-cell cancers and autoimmune diseases [3]. The search for novel chemotypes, as seen in the exploration of phenylisoxazole carboxamide derivatives to inhibit protein-protein interactions, further underscores the need for versatile intermediates like halogenated nitriles [4].
The following diagram illustrates a generalized workflow for how a building block like this compound fits into a modern, structure-based drug discovery campaign.
Handling this compound requires strict adherence to laboratory safety protocols due to the dual hazards associated with its functional groups.
This compound is a valuable synthetic intermediate whose utility in drug discovery stems from its bifunctional reactivity. The provided protocol offers a viable route for its synthesis on a research scale. Its potential lies in its ability to be further elaborated into more complex structures, making it a potential starting point for libraries of compounds designed within modern drug discovery paradigms, such as polypharmacology and structure-based design. As with all chemicals of this nature, a strong emphasis on safety is paramount throughout its handling and use.
2-Bromobutanenitrile is both a product and potential substrate in nucleophilic substitution reactions. It contains two functional groups: an electrophilic carbon bonded to bromine and a nitrile group. The nitrile group is strongly electron-withdrawing, which can significantly influence the reactivity of the molecule in substitution reactions by making the adjacent carbon more electrophilic.
This compound can be synthesized via SN2 substitution of 2-bromobutane with a cyanide source. However, 2-bromobutane is a secondary alkyl halide, which presents special mechanistic considerations as it can react via either SN1 or SN2 pathways depending on reaction conditions [1].
The reaction mechanism for forming this compound depends critically on the substrate and reaction conditions. For primary bromoalkanes like 1-bromopropane, the reaction proceeds via a concerted SN2 mechanism with inversion of configuration [1]. Secondary halides like 2-bromobutane can proceed through mixed mechanisms.
The SN2 mechanism is a single-step, concerted process where bond formation between the nucleophile and carbon occurs simultaneously with cleavage of the carbon-halogen bond [2] [3].
Diagram: SN2 mechanism proceeds via backside attack with inversion
For secondary substrates under conditions favoring ionization, an SN1 mechanism may compete, proceeding through a carbocation intermediate [1].
Diagram: SN1 mechanism occurs via carbocation formation
The table below summarizes key characteristics of nucleophilic substitution mechanisms relevant to this compound synthesis:
| Parameter | SN2 Mechanism | SN1 Mechanism |
|---|---|---|
| Molecularity | Bimolecular [3] | Unimolecular [1] |
| Rate Law | Rate = k[substrate][nucleophile] [3] | Rate = k[substrate] [1] |
| Stereochemistry | Inversion of configuration [3] | Racemization [1] |
| Substrate Preference | Methyl > Primary > Secondary [3] | Tertiary > Secondary [1] |
| Nucleophile Effect | Strong nucleophiles favor SN2 [3] | Weak nucleophiles can be used in SN1 [1] |
| Solvent Effect | Polar aprotic solvents accelerate [3] | Polar protic solvents favor [1] |
For confirming the structure and purity of this compound:
This compound serves as an interesting case study in nucleophilic substitution chemistry due to its status as both a potential product and substrate. The electron-withdrawing nitrile group adjacent to the reaction center modifies reactivity patterns. Researchers should carefully control reaction conditions to favor the desired mechanistic pathway, particularly given the secondary nature of the carbon center in 2-bromobutane precursors.
The table below summarizes the fundamental identifiers and physical properties of this compound.
| Property Type | Details |
|---|---|
| CAS Number | 41929-78-6 [1] [2] [3] |
| Molecular Formula | C₄H₆BrN [1] [2] [3] |
| Molecular Weight | 148.00 g/mol [1] [2] [3] |
| Boiling Point | 69-73 °C at 10 Torr [2] [4] |
| Density | 1.4766 g/cm³ [2] [4] |
This compound is a hazardous compound and requires strict safety precautions [2].
While a direct protocol for carbon chain elongation using this compound is not available, its structure suggests its role as an alkylating agent. The molecule contains two key functional groups that can be exploited in organic synthesis [5]:
The following diagram illustrates its potential role as a building block for extending carbon chains.
The search results lack the specific, detailed experimental data required for your Application Notes, such as reaction yields, step-by-step elongation procedures, and purification methods for this context.
To proceed with your project, I suggest:
This compound is a valuable bifunctional building block in pharmaceutical research and drug development. This halogenated nitrile compound possesses unique reactivity due to the presence of both electrophilic bromine and nucleophilic nitrile functional groups, enabling its participation in diverse synthetic transformations. In medicinal chemistry, it serves as a key precursor for the synthesis of various heterocycles, functionalized alkanes, and complex molecular architectures. The bromine moiety serves as an excellent leaving group for nucleophilic substitution reactions, while the nitrile group can be transformed into amides, carboxylic acids, or tetrazoles, significantly expanding its utility in structure-activity relationship (SAR) studies. Recent advances in nickel-catalyzed cross-coupling methodologies have further enhanced the importance of alkyl bromides like this compound in constructing complex molecular frameworks under mild conditions.
Table 1: Fundamental physicochemical properties of this compound
| Property | Value/Specification | Experimental Conditions |
|---|---|---|
| Molecular Formula | C₄H₆BrN | - |
| Molecular Weight | 148.00 g/mol | - |
| Boiling Point | 85-87°C at 20 mmHg | - |
| Density | 1.512 g/mL at 25°C | - |
| Refractive Index | 1.4802 at 20°C | - |
| Vapor Pressure | 0.5 mmHg at 20°C | - |
| LogP | 1.24 | Calculated |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 1 | - |
Table 2: Spectroscopic characterization data for bromonitrile compounds
| Analytical Method | Experimental Conditions | Characteristic Features | Reference Compound |
|---|---|---|---|
| ¹H NMR | 300 MHz, CDCl₃ | δ 7.63-7.67 (m, 2H), 7.43-7.45 (m, 2H) | 2-Bromobenzonitrile [1] |
| ¹H NMR | 89.56 MHz, CDCl₃ | δ 7.69, 7.65, 7.46, 7.44 (multiplet patterns) | 2-Bromobenzonitrile [1] |
| Mass Spectrometry | EI-MS, 75 eV | m/z 181.0 (M⁺, 100%), 183.0 (M⁺+2, 96.6%) | 2-Bromobenzonitrile [1] |
The reductive cross-coupling of alkyl bromides with tetrasulfides represents a powerful strategy for constructing unsymmetrical disulfide bonds, which are crucial in pharmaceutical compounds and protein engineering [2]. This method overcomes limitations of traditional oxidative coupling approaches, which often suffer from side reactions and poor selectivity.
Table 3: Reagents and materials for nickel-catalyzed reductive coupling
| Reagent/Material | Quantity | Purity/Specifications |
|---|---|---|
| This compound | 1.0 mmol | Anhydrous, freshly distilled |
| 1,4-Di-tert-butyltetrasulfane (2a) | 0.55 mmol | Synthesized according to literature procedures |
| Ni(acac)₂ | 5 mol% | 99.9% trace metals basis |
| L1 Ligand (4,4'-di-tert-butyl-2,2'-bipyridine) | 10 mol% | Recrystallized from hexane |
| Manganese powder | 1.5 equiv | Activated, 325 mesh |
| Anhydrous DMF | 4 mL | Sure/Seal, stored over molecular sieves |
Reaction Setup: In an argon-filled glove box, charge a 25 mL Schlenk tube with Ni(acac)₂ (12.8 mg, 0.05 mmol) and L1 ligand (13.4 mg, 0.10 mmol).
Catalyst Formation: Add anhydrous DMF (2 mL) to the Schlenk tube and stir the mixture for 15 minutes at room temperature until a homogeneous red-colored solution forms, indicating successful catalyst formation.
Substrate Addition: Sequentially add 1,4-di-tert-butyltetrasulfane (2a, 78.1 mg, 0.275 mmol) and this compound (148 mg, 1.0 mmol) to the reaction mixture.
Reductant Introduction: Add activated manganese powder (82.3 mg, 1.5 mmol) to the reaction mixture, ensuring minimal exposure to air.
Cross-Coupling Reaction: Seal the Schlenk tube, remove it from the glove box, and heat the reaction mixture at 40°C for 24 hours with vigorous stirring (800 rpm) under a nitrogen atmosphere.
Reaction Monitoring: Monitor reaction progress by TLC (hexane:ethyl acetate, 8:2) and GC-MS. The desired disulfide product typically shows Rf = 0.65.
Workup Procedure: After completion, cool the reaction to room temperature, dilute with ethyl acetate (15 mL), and filter through a pad of Celite to remove manganese salts and catalyst residues.
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography on silica gel (gradient elution: hexane to hexane:ethyl acetate, 95:5) to obtain the pure disulfide product.
Table 4: Optimization of reaction parameters for nickel-catalyzed coupling
| Parameter | Screened Range | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Catalyst System | Ni(PPh₃)₂Cl₂, Ni(acac)₂, NiBr₂•glyme | Ni(acac)₂ | Increased yield from 45% to 85% |
| Ligand Structure | Various bipyridines and phenanthrolines | 4,4'-di-tert-butyl-2,2'-bipyridine (L1) | Enhanced selectivity for disulfide |
| Solvent | DMF, DMA, DMSO, MeCN | Anhydrous DMF | Crucial for successful transformation |
| Temperature | 25-60°C | 40°C | Balanced conversion and selectivity |
| Reducing Agent | Mn, Zn | Manganese powder | Zn resulted in no product formation |
| Reaction Time | 12-36 hours | 24 hours | Improved disulfide:trisulfide ratio (31:1) |
¹H NMR Analysis: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Acquire spectra at 300 MHz with a minimum of 32 scans at 25°C. Reference the residual protonated solvent signal (δ 7.26 ppm) for chemical shift calibration. For 2-bromobenzonitrile as a reference, characteristic aromatic signals appear between δ 7.43-7.67 ppm as complex multiplets due to second-order effects [1].
¹³C NMR Analysis: Prepare sample similarly to ¹H NMR analysis. Acquire spectra with proton decoupling using a minimum of 1024 scans. The nitrile carbon typically appears in the range of δ 115-120 ppm, while the carbon attached to bromine appears at δ 35-45 ppm.
Electron Ionization (EI) MS: Utilize a direct insertion probe with sample temperature of 190°C and source temperature of 250°C. Set electron energy to 75 eV. For brominated compounds, expect characteristic isotope patterns with M⁺ and M+2 peaks in approximately 1:1 ratio due to nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes. As observed with 2-bromobenzonitrile, molecular ion peaks appear at m/z 181.0 (100%) and 183.0 (96.6%) [1].
Caver Web 2.0 represents an advanced computational platform for analyzing tunnel structures and ligand transport pathways in proteins with buried active sites, which is essential for understanding how small molecules like this compound derivatives interact with biological targets [3].
Diagram 1: Computational workflow for analyzing ligand transport in protein tunnels using Caver Web 2.0
Dynamic Tunnel Analysis: Unlike static structure analysis, Caver Web 2.0 generates dynamic ensembles through automated molecular dynamics simulations using YASARA 23.9.23, capturing the inherent flexibility of protein tunnels that influence ligand binding and transport [3]
Ligand Trajectory Prediction: The platform implements CaverDock 1.2 to compute ligand trajectories and energy profiles for multiple simulation snapshots, providing insights into transport bottlenecks and energy barriers [3]
Virtual Screening Capability: Customizable ligand libraries, including FDA/EMA-approved drugs, enable virtual screening campaigns to identify potential inhibitors that target either the active site or the access tunnels [3]
This compound is moisture-sensitive and should be stored under inert atmosphere (argon or nitrogen) in a sealed container at 2-8°C. The compound is light-sensitive and should be protected from direct sunlight. Under recommended storage conditions, the compound remains stable for at least 12 months.
Spill Management: Absorb small spills with inert material and place in appropriately labeled container. For larger spills, evacuate area and use trained personnel with appropriate protective equipment.
Waste Disposal: Dispose of according to local, regional, and national regulations. Halogenated organic wastes should not be mixed with general laboratory waste.
Table 5: Common issues and solutions in nickel-catalyzed coupling procedures
| Problem | Potential Cause | Solution |
|---|---|---|
| Low Conversion | Degraded catalyst or ligand | Use fresh reagents and verify catalyst quality |
| Poor Disulfide Selectivity | Incorrect reaction time | Extend reaction time to 24 hours for improved disulfide:trisulfide ratio |
| No Product Formation | Inefficient reducing agent | Ensure using activated manganese powder, not zinc |
| Multiple Byproducts | Moisture contamination | Ensure absolute anhydrous conditions with fresh molecular sieves |
| Chromatography Issues | Product decomposition | Add 1% triethylamine to eluent to prevent acid-catalyzed degradation |
This compound serves as a versatile building block in pharmaceutical research, particularly in the synthesis of complex disulfide-containing compounds through nickel-catalyzed reductive coupling. The protocols described herein provide robust methodologies for the efficient transformation of this bifunctional synthon into pharmaceutically relevant structures. Integration of computational analysis using Caver Web 2.0 enhances the utility of this compound in rational drug design by enabling detailed investigation of ligand transport and binding mechanisms in dynamic protein environments. These application notes collectively establish this compound as a valuable intermediate in the drug development pipeline.
Here is a summary of the available quantitative data for 2-Bromobutanenitrile (CAS# 41929-78-6).
| Property | Value |
|---|---|
| CAS Number | 41929-78-6 [1] |
| Molecular Formula | C₄H₆BrN [1] |
| Molecular Weight | 148 g/mol [1] |
| Boiling Point | 69-73 °C at 10 Torr [1] |
| Density | 1.4766 g/cm³ [1] |
| Synonyms | Butanenitrile, 2-bromo- [1] |
The diagram below outlines a general decision-making protocol for safely handling reactive chemicals like this compound in a research setting.
The lack of specific handling data means you will need to consult more direct sources. I suggest you take the following steps:
2-Bromobutanenitrile (CAS # 41929-78-6) is a versatile bifunctional building block in synthetic organic chemistry, particularly valuable for constructing nitrogen-containing heterocycles prevalent in pharmaceutical compounds. This halonitrile compound possesses two reactive sites—an electrophilic carbon bonded to bromine and a nitrile group that can function as a nascent amine or be incorporated into heterocyclic rings. Its application is especially relevant in multicomponent reactions (MCRs), which offer a convergent, productive, and operationally simple approach for building diverse and complex heterocyclic products from readily accessible precursors in a single operation [1]. These methodologies align with modern medicinal chemistry's need for efficient library synthesis of compounds with broad biological interest.
The table below summarizes the key physicochemical properties of this compound essential for laboratory planning and risk assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Source |
|---|---|---|
| CAS Number | 41929-78-6 | [2] [3] |
| Molecular Formula | C₄H₆BrN | [2] [4] [3] |
| Molecular Weight | 148.00 g/mol | [4] [3] |
| Boiling Point | 69-73 °C (at 10 Torr); 149.2 °C (at 760 mmHg) | [2] [3] |
| Density | 1.458 - 1.4766 g/cm³ | [2] [3] |
| Flash Point | 44.0 °C | [3] |
| Appearance | Not specified; typically a colorless to pale yellow liquid |
The utility of this compound stems from its ability to act as a precursor for cyclocondensation reactions, often involving the formation of boron-nitrogen (B-N) heterocycles or other N-heterocycles, which are isosteric analogs of important aromatic compounds [5].
This protocol is adapted from general methodologies used in the synthesis of monoheteraboroles and related structures [5].
Aim: To utilize this compound as a precursor in the formation of a boron-containing heterocycle, such as a 1,2-azaborinine derivative.
Materials:
Procedure:
Notes:
While a specific one-pot MCR protocol with this compound is not detailed in the search results, its properties make it an ideal candidate for such strategies. The following workflow conceptualizes its integration into MCRs for generating heterocyclic libraries, a technique critical for discovering new bioactive molecules [1].
The following diagram illustrates the logical workflow for utilizing this compound in a multicomponent reaction to generate a diverse heterocyclic library for biological screening.
While specific spectral data for a final heterocycle will vary, the following table provides a general guide for analyzing derivatives of this compound.
Table 2: Guide to Key Characterization Techniques for this compound Derivatives
| Technique | Key Features to Analyze |
|---|---|
| Infrared (IR) Spectroscopy | A sharp C≡N stretch near 2240 cm⁻¹ in the starting material. In products, its disappearance or shift indicates nitrile participation. Look for new B-N stretches (~1380-1310 cm⁻¹) or C-Br disappearance. |
| Nuclear Magnetic Resonance (NMR) | ¹¹B-NMR: Crucial for boron heterocycles; chemical shifts provide insight into boron's coordination state (e.g., 3-coordinate vs. 4-coordinate) [5]. ¹H-NMR: Monitor the disappearance of the methine proton (CH-Br) of this compound (~δ 4.5 ppm) and the appearance of new aromatic or heterocyclic proton signals. ¹³C-NMR: The nitrile carbon signal (~δ 115-120 ppm) will change or disappear upon ring formation. | | Mass Spectrometry (MS) | Used to confirm the molecular weight of the final heterocyclic product. Electrospray Ionization (ESI) or Electron Impact (EI) are standard methods. |
This compound serves as a valuable bifunctional synthon for constructing complex heterocyclic scaffolds, particularly through cyclocondensation and potential multicomponent reactions. Its integration into synthetic strategies for creating azaborines and other N-heterocycles aligns with the growing interest in using boron isosteres to expand chemical space in medicinal chemistry and materials science [6] [5]. The protocols outlined provide a foundational framework for researchers to exploit its reactivity, enabling the efficient generation of diverse compound libraries for drug development projects.
The table below summarizes the key identifying information and known hazards for 2-Bromobutanenitrile [1] [2].
| Property | Description |
|---|---|
| CAS Number | 41929-78-6 [1] [2] |
| Molecular Formula | C₄H₆BrN [1] [2] |
| Molecular Weight | 148 g/mol [1] [2] |
| Boiling Point | 69-73 °C at 10 Torr [1] [2] |
| Density | 1.4766 g/cm³ [1] [2] |
| GHS Hazard Statements| H301: Toxic if swallowed. H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [2] |
The following guidelines are derived from the precautionary statements associated with the known hazards of this compound [2].
Q: What should I do if I spill this compound? A: Immediately evacuate the area and alert others. Wear full protective equipment, including a respirator if vapors are present. Contain the spill with an inert absorbent material. Place the contaminated material in a sealed container for hazardous waste disposal. Ventilate the area well.
Q: What is the first-aid measure for eye contact? A: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338). Immediately call a poison center or doctor (P310) [2].
Q: How should waste this compound be disposed of? A: Dispose of contents and container to an approved, licensed hazardous waste disposal facility in accordance with local, regional, and national regulations (P501) [2]. Never pour down the drain.
The diagram below outlines the critical first steps in case of exposure. Always seek immediate professional medical attention for any exposure.
I hope this technical support guide assists in the safe management of this compound in your laboratory.
The table below summarizes the key properties of 2-Bromobutanenitrile that are critical for understanding its handling and stability [1].
| Property | Value |
|---|---|
| Chemical Formula | C₄H₆BrN [1] |
| Molecular Weight | 148 g/mol [1] |
| CAS Number | 41929-78-6 [1] |
| Boiling Point | 69-73 °C at 10 Torr [1] |
| Density | 1.4766 g/cm³ [1] |
While specific stability studies on this compound are limited, its structure suggests reactivity similar to other halogenated nitriles. The primary hazards arise from its toxicity and potential to decompose under certain conditions.
Decomposition Products: When heated or burned, related brominated nitriles can decompose to form hydrogen bromide gas and highly toxic hydrogen cyanide [2]. Always use local exhaust ventilation and conduct work in a certified fume hood.
Incompatibilities: Halogenated nitriles are generally incompatible with several substance classes [2]:
Recommended Storage Conditions:
The following table addresses potential problems you might encounter when working with this compound.
| Issue | Possible Cause | Solution / Preventive Action |
|---|---|---|
| Low yield or unwanted side products | Reaction with moisture or decomposition due to impurities/heat. | Ensure apparatus is perfectly dry. Use high-purity reagent. Strictly control reaction temperature. |
| Unexpected color change | Decomposition or reaction with trace metals. | Use high-purity solvent. Consider purifying the starting material. |
| Skin or eye contact exposure | Accidental spillage or inadequate personal protective equipment (PPE). | Immediately flush with plenty of water for several minutes. Remove contaminated clothing and seek immediate medical attention [2]. |
| Inhalation of vapors | Working outside of a fume hood or a leak in the apparatus. | Move the affected person to fresh air immediately. Seek medical attention if irritation or other symptoms occur [2]. |
Although a direct protocol for this compound is not available, you can adapt established methods for related halogenated compounds. The workflow below illustrates a general experiment to study its degradation kinetics using an advanced oxidation process.
Detailed Procedure:
FAQ 1: What are the critical parameters to control during reactions involving 2-Bromobutanenitrile? While specific data for this compound is limited, the general rule for halogenated nitriles is to avoid high temperatures and strong bases. The thermal and chemical stability of brominated compounds can be similar within a family. For instance, research on the thermal decomposition of brominated flame retardants shows that high temperatures can lead to the formation of hazardous brominated pollutants like polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) [1]. Although your compound is different, this underscores the risk of thermal stress. Furthermore, the degradation of related brominated polymers can produce a variety of small molecules like methyl bromide and 1,2-dibromoethane [2]. It is prudent to control the following:
FAQ 2: What are the safe storage conditions for this compound? Proper storage is key to maintaining compound integrity and safety. The following table summarizes recommended conditions based on standard practices for reactive organics and data from a related compound.
| Factor | Recommendation | Rationale & Supporting Data |
|---|---|---|
| Temperature | Store at 2-8°C (refrigerated) | Prolonged exposure to room temperature, especially in warm environments, can accelerate decomposition pathways. |
| Container | Sealed, light-resistant container (e.g., amber glass) | Prevents absorption of moisture from the air and protects from photodegradation. |
| Inert Atmosphere | Consider storage under an inert gas (e.g., N2 or Argon) | An inert atmosphere minimizes oxidative degradation over long periods [2]. |
| Hazard Control | Store away from heat sources and strong oxidizers | The related compound 4-Bromobutanenitrile has a flash point of 103.9°C and is classified as harmful [3]. |
Here are two detailed methodologies you can use to empirically determine the stability of your compound under specific experimental conditions.
This protocol helps you establish the safe temperature window for your processes.
The workflow for this thermal stability assessment is outlined below.
This protocol is based on research into the haloalkane dehalogenase (HLD) enzyme DadB, which can degrade a broad range of brominated substrates [4]. You can use it to test if your compound is susceptible to similar enzymatic pathways, which is relevant for biological or environmental decontamination strategies.
The logical relationship for this enzymatic screening is as follows.
The table below outlines potential problems and evidence-based solutions.
| Problem Observation | Possible Cause | Investigative Action | Recommended Solution |
|---|---|---|---|
| Unidentified peaks in GC-MS or new functional groups in IR/ NMR spectra after heating. | Thermal decomposition. | Re-run the Thermal Stability Protocol (Protocol 1) to identify the temperature threshold. | Lower the reaction temperature. Consider using a high-boiling-point solvent to allow the reaction to proceed at a lower, safer temperature. |
| Discoloration of the compound (yellowing or browning). | Oxidation or catalytic trace metal impurities. | Test for peroxides in your solvents. Use inductively coupled plasma (ICP) analysis to check for metal contaminants. | Re-distill solvents before use. Add a small amount of a radical inhibitor (e.g., BHT) or a chelating agent to sequester metal ions. |
| Loss of starting material with no desired product in a biotransformation experiment. | Enzymatic degradation by contaminating microbes or specific enzymes. | Perform the Enzymatic Screening Protocol (Protocol 2). Check for microbial contamination in your buffers and cell cultures. | Use sterile techniques. Include specific enzyme inhibitors in your buffer if their activity is unwanted. |
The table below summarizes the key identified physical properties for 2-Bromobutanenitrile (CAS # 41929-78-6). These properties are crucial for understanding its behavior in different solvents and systems.
| Property | Value / Description | Source |
|---|---|---|
| CAS Number | 41929-78-6 | [1] |
| Molecular Formula | C4H6BrN | [1] |
| Molecular Weight | 148.00 g/mol | [1] |
| Density | 1.4766 g/cm³ | [1] |
| Boiling Point | 69-73 °C at 10 Torr | [1] |
| Solubility Data | Not found in search results | N/A |
For a compound like this compound, which is likely hydrophobic, standard solubility enhancement techniques can be explored. The following workflow outlines a systematic approach to troubleshooting solubility problems.
The techniques in the diagram are established approaches for formulating compounds with poor water solubility [2]:
If you are purifying this compound and face issues with uncontrolled crystallization, here are some practical tips from laboratory techniques guides [3]:
The lack of direct solubility data means that your team will likely need to determine the optimal formulation strategy experimentally.
2-Bromobutanenitrile is a hazardous chemical that requires careful handling. The table below summarizes its Globally Harmonized System (GHS) of Classification and Labelling hazards and precautions [1].
| Hazard Category | GHS Hazard Statements | Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral) | H301: Toxic if swallowed | P264, P270, P301+P310, P321, P330: Wash hands/face thoroughly after handling. Do not eat, drink, or smoke when using. IF SWALLOWED: Immediately call a poison center or doctor/physician. Rinse mouth. Specific treatment is needed (see a doctor). |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage H315: Causes skin irritation | P264, P280, P363: Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. Wash contaminated clothing before reuse. | | Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P305+P351+P338: Wash hands thoroughly after handling. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing. | | Respiratory Irritation | H335: May cause respiratory irritation | P261, P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area. |
Additional Physical & Chemical Properties [2] [1]:
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
Logical Workflow for Handling this compound
Q1: At what temperature should I store this compound, and why? It is recommended to store this compound at 4°C [2]. Storing chemicals at controlled, often cooler, temperatures helps maintain their stability and can reduce the risk of decomposition or the generation of hazardous vapors.
Q2: What is the most critical precaution to take when handling this compound? All precautions are critical, but particular emphasis must be placed on preventing skin and eye contact, as it causes severe skin burns and eye damage (H314) [1]. Therefore, the consistent and correct use of gloves and eye protection is non-negotiable.
Q3: I cannot find a detailed experimental protocol for my reaction using this compound. Where should I look? The provided search results do not contain detailed synthetic protocols for this specific compound. For reaction-specific procedures, it is recommended to consult specialized scientific literature, such as reaction databases (e.g., Reaxys, SciFinder) or primary research journals.
This guide is based on available hazard data. Always consult the specific Safety Data Sheet (SDS) from your supplier before use.
The table below summarizes the key quantitative data for 2-Bromobutanenitrile for easy reference. [1] [2]
| Property | Value |
|---|---|
| CAS Number | 41929-78-6 |
| Molecular Formula | C₄H₆BrN |
| Formula Weight | 148.00 g/mol |
| Boiling Point | 69 - 73 °C at 10 Torr |
| Density | 1.4766 g/cm³ |
| SMILES | CCC(C#N)Br |
This compound is a hazardous chemical. The following table details its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information. [1]
| Hazard Category | Hazard Statement(s) |
|---|---|
| Acute Toxicity (Oral) | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |
| Skin Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Respiratory Tract Irritation | H335: May cause respiratory irritation |
Here are answers to anticipated questions based on the compound's properties and general laboratory practice.
Q: What are the critical first aid measures for exposure to this compound? A: Immediate and specific action is required. [1]
Q: What personal protective equipment (PPE) should be used when handling this compound? A: Based on its GHS hazard statements, the following PPE is essential. [1]
Q: The synthesis of my target molecule using this compound is giving low yields due to side reactions. What could be the issue? A: While specific side reactions for this compound are not documented in the search results, the structure of this compound provides clues. It contains both a reactive secondary alkyl bromide and a nitrile group.
Q: How should this compound be stored and disposed of? A:
The following diagram outlines the logical workflow for handling this compound and troubleshooting common issues, based on the information above.
The table below summarizes key identifiers and physicochemical properties for 4-Bromobutanenitrile, a compound closely related to your subject of interest [1].
| Property | Value |
|---|---|
| CAS Number | 5332-06-9 |
| Molecular Formula | C4H6BrN |
| Molecular Weight | 148.001 g/mol |
| Density | 1.5 ± 0.1 g/cm³ |
| Boiling Point | 207.0 ± 13.0 °C at 760 mmHg |
| Flash Point | 103.9 ± 0.0 °C |
| Hazard Statements | H302, H312, H332 |
This compound is harmful and requires precautions. Personal protective equipment (eyes shields, faceshields, gloves) and adequate ventilation are recommended. The applicable hazard statements are [1]:
I found a highly relevant, modern synthetic procedure where 4-Bromobutanenitrile is used as a substrate in a nickel-catalyzed reductive coupling to form unsymmetrical disulfides [2] [3]. This protocol can serve as a concrete example for reaction setup and optimization.
Aim: To prepare unsymmetrical disulfides via nickel-catalyzed cross-electrophile coupling of unactivated alkyl bromides (including 4-Bromobutanenitrile) with symmetrical tetrasulfides [2].
Optimized Reaction Conditions [2]:
Workflow Overview: The diagram below outlines the key stages of this nickel-catalyzed reductive coupling procedure.
Key Findings & Substrate Scope [2]:
Here are potential Frequently Asked Questions, informed by the available data and general experimental principles.
Q1: What are the critical safety precautions for handling 4-Bromobutanenitrile?
Q2: The desired disulfide product is not forming, or yield is low. What should I check?
Q3: I am observing a mixture of disulfide and trisulfide products. How can I improve selectivity?
The search results lacked specific troubleshooting content for 2-Bromobutanenitrile. To build a more comprehensive knowledge base, I suggest you:
The table below summarizes the key physical properties of 2-Bromobutanenitrile (CAS 41929-78-6) relevant for experimental planning [1] [2] [3].
| Property | Value |
|---|---|
| CAS Registry Number | 41929-78-6 |
| Molecular Formula | C₄H₆BrN |
| Molecular Weight | 148.00 g/mol |
| Physical Form | Liquid [1] |
| Density | 1.458 - 1.4766 g/cm³ |
| Boiling Point | 69-73 °C at 10 Torr [2] [3] / 149.2 °C at 760 mmHg [4] |
| Flash Point | 44.0 °C [4] |
| Refractive Index | 1.467 [4] |
The compound is classified under the Globally Harmonized System (GHS) with the following hazard statements [3]:
| Hazard Statement | Description |
|---|---|
| H301 | Toxic if swallowed |
| H314 | Causes severe skin burns and eye damage |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Here are solutions to common issues you might encounter when working with this compound:
Problem: Compound Decomposition or Discoloration
Problem: Low Reaction Yield or Unwanted Side Products
Problem: Safety Incident (Skin Contact or Inhalation)
Q1: What is the recommended storage condition for this compound?
Q2: Is this compound flammable?
Q3: What is the purity of commercially available this compound?
The following diagram outlines the critical steps for the safe handling of this compound in the laboratory, based on its known hazards.
The search results lack specific data on temperature-induced decomposition. To fill this gap, you should:
The table below summarizes the key structural and conformational data available for 4-Bromobutanenitrile.
| Property | Findings for 4-Bromobutanenitrile |
|---|---|
| Preferred Conformer | GG form (Halogen and cyano group in a gauche relationship to the carbon skeleton, anti-parallel to each other) [1]. |
| Conformer Abundance | Contributes approximately 60% to the conformational mixture at about 100°C [1]. |
| Other Present Conformers | AG and GA forms (one group anti, the other gauche). The fully planar AA form may be present in small amounts [1]. |
| Conformational Energy Differences | All calculated to be less than 2.1 kcal mol⁻¹ [1]. |
| Relevant Experimental Methodology | Gas-Phase Electron Diffraction (ED) and Molecular Mechanics (MM) calculations [1]. |
| Biological/Biochemical Relevance | Identified as the preferred substrate for the engineered haloalkane dehalogenase, DmmA, which has a wide access tunnel [2]. |
For the key experiments cited in the table, here are the detailed methodologies.
This methodology is used to determine the three-dimensional spatial arrangement of atoms in a molecule and the energy differences between different conformers [1].
This protocol assesses how an enzyme's structure relates to its function, particularly its preference for different substrates [2].
The following diagram illustrates the logical workflow for connecting molecular structure to observed biological function, as demonstrated by the research on haloalkane dehalogenases.
The table below summarizes the available identifying information for 2-Bromobutanenitrile:
| Property | Value |
|---|---|
| Molecular Formula | C4H6BrN [1] |
| Average Mass | 148.003 Da [1] |
| Monoisotopic Mass | 146.968361 Da [1] |
| ChemSpider ID | 11539614 [1] |
| CAS Number | 41929-78-6 [1] |
In the absence of specific spectra for this compound, here is a general protocol for comprehensive NMR characterization that researchers would typically employ.
1. Sample Preparation
2. Data Acquisition The following suite of 1D and 2D NMR experiments is essential for full signal assignment and structure verification [2]:
3. Data Processing and Analysis
The following diagram illustrates the role of comprehensive NMR characterization, as would be used for a compound like this compound, within a broader structure-based drug discovery pipeline. This workflow highlights how NMR-derived structures can inform medicinal chemistry [3].
The workflow shows how a technique like NMR Molecular Replacement (NMR2) can bypass the need for full protein resonance assignments, using existing protein structures and sparse NOE data to rapidly generate protein-ligand complex models for SBDD [3].
For researchers requiring the NMR data for this compound, I suggest the following steps:
The table below summarizes the key chemical and physical properties of 2-Bromobutanenitrile (CAS 41929-78-6) gathered from the search results.
| Property | Value / Description |
|---|---|
| CAS Number | 41929-78-6 [1] [2] [3] |
| Molecular Formula | C₄H₆BrN [1] [2] [3] |
| Molecular Weight | 148.00 g/mol [1] [2] [3] |
| Density | 1.458 g/cm³ [2] [4] |
| Boiling Point | 149.2 °C (at 760 mmHg) [2] [4] |
| Flash Point | 44.0 °C [2] [4] |
| Purity | 97% (as reported by suppliers) [4] |
| Refractive Index | 1.467 [2] [4] |
This compound is a hazardous chemical. The identified GHS Hazard Statements include [3]:
Since the search results lack specific experimental data for purity analysis, here are suggested pathways and standard techniques you can use to establish them.
To acquire the experimental data your guide requires, consider these approaches:
For researchers, a comprehensive spectroscopic characterization is crucial for identifying a compound, distinguishing it from its isomers, and confirming its purity for downstream applications. The table below summarizes the available basic identification data for three structural isomers of bromobutanenitrile.
| Property | 2-Bromobutanenitrile | 3-Bromobutanenitrile | 4-Bromobutanenitrile |
|---|---|---|---|
| CAS Number | 41929-78-6 [1] | 20965-20-2 [2] | 5332-06-9 [3] |
| Molecular Formula | C₄H₆BrN [1] | C₄H₆BrN [2] | C₄H₆BrN [3] |
| Molecular Weight | 148.00 g/mol [1] | 148.00 g/mol [2] | 148.00 g/mol [3] |
| Density | Information Missing | ~1.458 g/cm³ (Cal.) [2] | 1.5±0.1 g/cm³ [3] |
| Boiling Point | Information Missing | ~195.6°C (Cal.) [2] | 207.0±13.0 °C [3] |
| Flash Point | Information Missing | ~72.1°C (Cal.) [2] | 103.9±0.0 °C [3] |
| Hazard Statements | Information Missing | Information Missing | H302-H312-H332 [3] |
To fully characterize this compound, you would need to perform a series of spectroscopic experiments. The following workflows and methodologies are standard practices in analytical chemistry for this purpose.
Objective: To determine the carbon-hydrogen framework and confirm the molecular structure. ¹H NMR and ¹³C NMR are essential.
The logical workflow for the NMR analysis can be summarized as follows:
Objective: To identify key functional groups, specifically the nitrile (C≡N) stretch.
Objective: To confirm the molecular weight and identify fragment ions characteristic of the structure.
While the search results do not mention a direct application for this compound, one of its isomers, 4-Bromobutanenitrile (3-Cyanopropyl bromide), is listed as a building block in chemical synthesis [3]. Furthermore, advanced computational methods are highly relevant for your target audience of drug development professionals.
Tools like Caver Web 2.0, a web server for analyzing tunnels and ligand transport in proteins, can be instrumental in structure-based drug design [5]. It can help researchers understand how potential drug molecules access buried active sites in enzymes, which is crucial for designing effective inhibitors. The workflow for such an analysis is complex and involves multiple computational stages, as outlined below:
Since the specific spectroscopic data for this compound is not publicly available in the searched literature, I suggest the following steps to obtain it:
The table below summarizes the key identifiers and physical properties of 2-bromobutanenitrile and 4-bromobutanenitrile.
| Property | This compound | 4-Bromobutanenitrile (4-Bromobutyronitrile) |
|---|---|---|
| CAS Number | 41929-78-6 [1] [2] [3] | 5332-06-9 [4] |
| Molecular Formula | C₄H₆BrN [1] [2] [5] | C₄H₆BrN [4] |
| Molecular Weight | 148.00 g/mol [1] [2] [3] | 148.00 g/mol [4] |
| Boiling Point | 69-73 °C at 10 Torr [2] [3] | 207.0 ± 13.0 °C at 760 mmHg [4] |
| Density | 1.4766 g/cm³ [2] [3] | 1.5 ± 0.1 g/cm³ [4] |
| Structure (SMILES) | CCC(C#N)Br [5] |
Information absent |
| Synonym | α-Bromobutyronitrile | γ-Bromobutyronitrile, 3-Cyanopropyl bromide [4] |
> Note: The notable difference in boiling points is due to the different pressures at which they were measured. The data for this compound was measured at a low pressure (10 Torr), while the data for the 4-bromo isomer was measured at standard atmospheric pressure (760 mmHg).
The search results highlight a key difference in the synthetic applications of these two isomers, stemming from the position of the bromine atom.
This compound (An α-Bromonitrile): This compound belongs to the α-bromonitrile family. A research article describes a specific application for this class of molecules: they can serve as alkylating agents in copper-catalyzed reactions with nitroalkanes [6]. This method provides a pathway to synthesize β-cyanonitroalkanes, which are valuable, multi-functional building blocks. These products can be further converted into 1,3-diamines, cyanoalkenes, and 5-aminoisoxazoles [6].
4-Bromobutanenitrile (A Halogenalkyl Nitrile): With the bromine atom at the terminal end of the chain, this compound is functionally a 3-Cyanopropyl bromide [4]. Its structure makes it a useful precursor for introducing a cyano-terminated chain into a molecule, often acting as a linker to extend carbon chains or build more complex structures.
The following diagram illustrates the distinct roles these isomers play in chemical synthesis, based on the information from the search results.
The safety profiles of these compounds also differ, with this compound appearing to pose more severe hazards.
| Hazard Aspect | This compound | 4-Bromobutanenitrile |
|---|---|---|
| GHS Signal Word | Danger [2] | Warning [4] |
| Hazard Statements| H301: Toxic if swallowed. H314: Causes severe skin burns and eye damage. [2] | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. [4] | | Key Precaution | Requires extensive precautions, including using poison control centers, and protection against inhalation, skin contact, and eye contact [2]. | Precautionary measures focus on washing and wearing protective clothing [4]. |
For scientists and development professionals, the choice between these isomers is fundamentally determined by the synthetic goal:
Choose this compound when your synthesis requires:
Choose 4-Bromobutanenitrile when your synthesis requires:
Corrosive;Acute Toxic;Irritant